molecular formula C19H18Cl2N2O2 B12394883 1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12394883
M. Wt: 377.3 g/mol
InChI Key: NBEOSAFVNPGHAS-UHFFFAOYSA-N
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Description

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a dichlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide with benzyl bromide in the presence of a base such as potassium carbonate in a dimethylformamide environment at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to GABAergic biotargets, influencing the activity of GABA receptors and enzymes . This interaction can modulate neurotransmitter levels and neuronal activity, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with benzyl and dichlorophenyl groups

Properties

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18Cl2N2O2/c20-16-7-6-14(17(21)9-16)10-22-19(25)15-8-18(24)23(12-15)11-13-4-2-1-3-5-13/h1-7,9,15H,8,10-12H2,(H,22,25)

InChI Key

NBEOSAFVNPGHAS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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